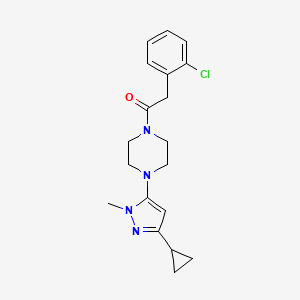

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

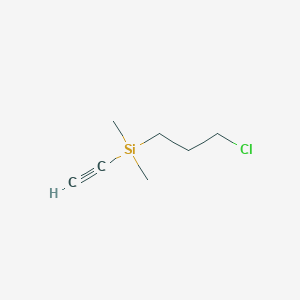

The compound "N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide" is a derivative of benzamide with a thiazole ring and a tert-butyl group attached. Benzamide derivatives are known for their biological activities, and the incorporation of a thiazole ring often contributes to the compound's pharmacological properties. The presence of a sulfonamide group can also influence the compound's interaction with biological targets .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the formation of Schiff's bases, which are then coupled with other pharmacophores under specific conditions. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, where the role of methyl functionality and non-covalent interactions were explored . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as by X-ray crystallography . The crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)-thiazol-2-amine, was determined by single-crystal X-ray diffraction, which revealed the presence of intermolecular hydrogen bonds and π-π contacts stabilizing the three-dimensional network structure . These techniques could be employed to analyze the molecular structure of "N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including the formation of complexes with metals. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding and cleavage activities . The reactivity of the compound with other chemical agents or metals could lead to the formation of new complexes with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by the presence of different functional groups. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been investigated, highlighting the importance of methyl functionality and non-covalent interactions . The compound "N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide" may exhibit unique properties due to its specific structural features, which could be explored through experimental studies.

Aplicaciones Científicas De Investigación

Anticancer Properties

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide and its derivatives have been explored extensively for their anticancer properties. In a study by Ravinaik et al. (2021), a series of substituted benzamides, similar in structure to N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated higher efficacy in some cases compared to the reference drug etoposide (Ravinaik et al., 2021).

DNA Binding and Cleavage

Compounds with a similar structure have been investigated for their ability to bind and cleave DNA, which is a crucial mechanism in anticancer activity. González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, which exhibited notable DNA binding and cleavage capabilities. These complexes showed significant antiproliferative activity in various cellular models, including yeast and human tumor cells (González-Álvarez et al., 2013).

Antifungal Agents

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide derivatives have also been synthesized for potential use as antifungal agents. Narayana et al. (2004) synthesized a series of thiazole derivatives that demonstrated significant antifungal activity, highlighting the potential of these compounds in combating fungal infections (Narayana et al., 2004).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of N-(thiazol-2-yl)benzamides. For example, a study by Ratrey et al. (2021) synthesized N-(thiazol-2-yl)benzenesulfonamide derivatives, which, in combination with octaarginine, displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings suggest the potential for these compounds in the development of new antibacterial therapies (Ratrey et al., 2021).

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-14-9-11-15(12-10-14)29(26,27)24-17-8-6-5-7-16(17)19(25)23-20-22-18(13-28-20)21(2,3)4/h5-13,24H,1-4H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBOUAGLWOXCFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3009702.png)

![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)

![N-(4-methoxyphenethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3009708.png)

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)